![molecular formula C11H14Cl3NO2 B13450574 (3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one](/img/structure/B13450574.png)
(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one is a complex organic compound with a unique structure that includes a trichloromethyl group and an oxazoloindole framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazoloindole core and the introduction of the trichloromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the trichloromethyl group or other functional groups within the molecule.
Substitution: The trichloromethyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-cancer or anti-inflammatory effects.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one involves its interaction with specific molecular targets and pathways. The trichloromethyl group and the oxazoloindole core may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3S,4aS,8aS,9aR)-3-(Trichloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one include other oxazoloindole derivatives and compounds with trichloromethyl groups. Examples include:
- (3S,4aS,8aS,9aR)-3-(Bromomethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one
- (3S,4aS,8aS,9aR)-3-(Chloromethyl)octahydrooxazolo[3,4-a]indol-1(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and exploration of this compound could reveal new insights and applications in various fields.
Propriétés
Formule moléculaire |
C11H14Cl3NO2 |
|---|---|
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
(1S,3aR,4aS,8aS)-1-(trichloromethyl)-3a,4,4a,5,6,7,8,8a-octahydro-1H-[1,3]oxazolo[3,4-a]indol-3-one |
InChI |
InChI=1S/C11H14Cl3NO2/c12-11(13,14)10-15-7-4-2-1-3-6(7)5-8(15)9(16)17-10/h6-8,10H,1-5H2/t6-,7-,8+,10-/m0/s1 |
Clé InChI |
SQHZEEQEGONACN-OORONAJNSA-N |
SMILES isomérique |
C1CC[C@H]2[C@@H](C1)C[C@H]3N2[C@@H](OC3=O)C(Cl)(Cl)Cl |
SMILES canonique |
C1CCC2C(C1)CC3N2C(OC3=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


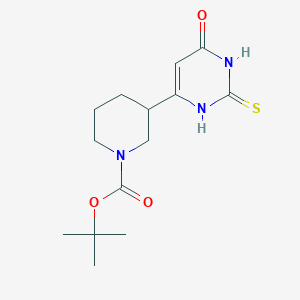
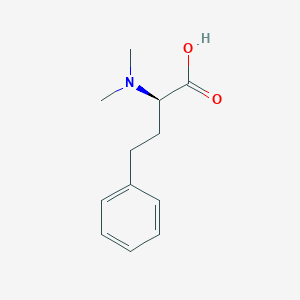
amine hydrochloride](/img/structure/B13450509.png)
![6-Bromo-2-chloropyrazolo[1,5-A]pyrimidine](/img/structure/B13450515.png)

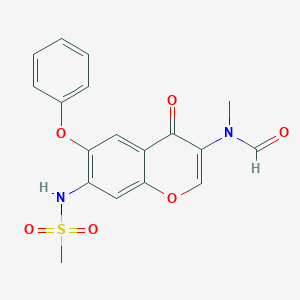
![Methyl2-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B13450530.png)
![N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine](/img/structure/B13450538.png)
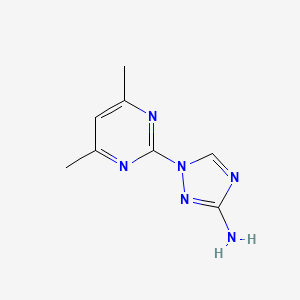
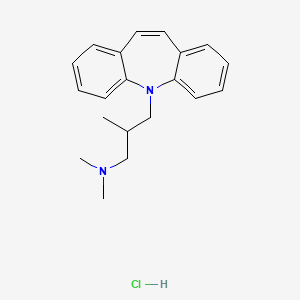
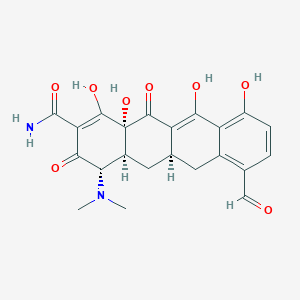
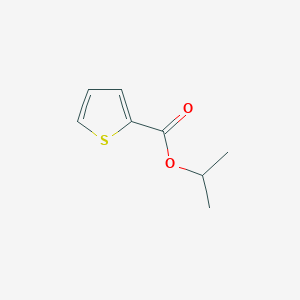

![4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one](/img/structure/B13450605.png)
